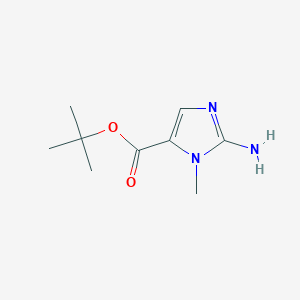
Tert-butyl 2-amino-3-methylimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-3-methylimidazole-4-carboxylate, also known as BAMIC, is a small molecule that has gained interest in the scientific community due to its potential applications in drug discovery and development. BAMIC belongs to the family of imidazole-containing compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-3-methylimidazole-4-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as DPP-IV, by binding to the active site of the enzyme. This inhibition leads to an increase in the levels of incretin hormones, which are involved in the regulation of glucose metabolism. Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of incretin hormones, which leads to an improvement in glucose metabolism. Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has also been shown to reduce the levels of pro-inflammatory cytokines, which leads to a reduction in inflammation. Furthermore, Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has been found to have antimicrobial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have diverse biological activities, making it a potential candidate for the development of new drugs. However, Tert-butyl 2-amino-3-methylimidazole-4-carboxylate also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its activity. Furthermore, its toxicity profile has not been fully characterized, which makes it difficult to assess its safety for use in humans.
Future Directions
There are several future directions for the research on Tert-butyl 2-amino-3-methylimidazole-4-carboxylate. One direction is to further investigate its mechanism of action, which will provide insights into its activity and potential applications. Another direction is to optimize its activity and selectivity, which will improve its potential as a drug candidate. Furthermore, the safety and toxicity profile of Tert-butyl 2-amino-3-methylimidazole-4-carboxylate needs to be fully characterized to assess its safety for use in humans. Finally, the antimicrobial activity of Tert-butyl 2-amino-3-methylimidazole-4-carboxylate needs to be further investigated to assess its potential as a new antibiotic.
Synthesis Methods
Tert-butyl 2-amino-3-methylimidazole-4-carboxylate can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group, followed by the formation of the imidazole ring and deprotection of the carboxylic acid group. The final product is obtained after purification via column chromatography. The synthesis of Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has been optimized to provide high yields and purity.
Scientific Research Applications
Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has been found to have potential applications in drug discovery and development. It has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, Tert-butyl 2-amino-3-methylimidazole-4-carboxylate has been shown to have antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
tert-butyl 2-amino-3-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-7(13)6-5-11-8(10)12(6)4/h5H,1-4H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFXMFZZNRZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(N1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3-methylimidazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

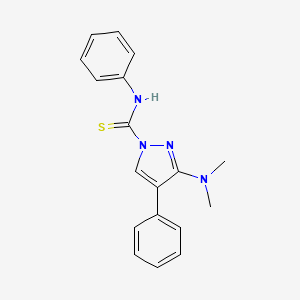
![4-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2578136.png)
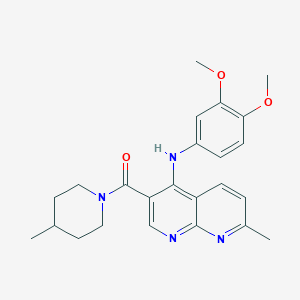
![8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B2578139.png)
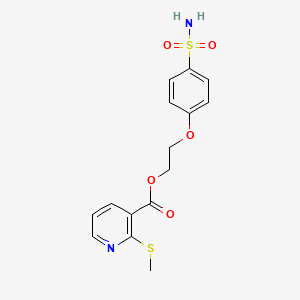
![3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2578141.png)
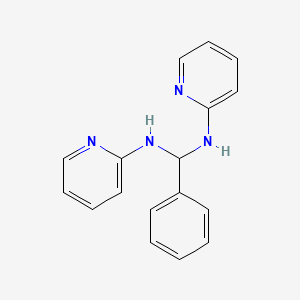
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)
![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)
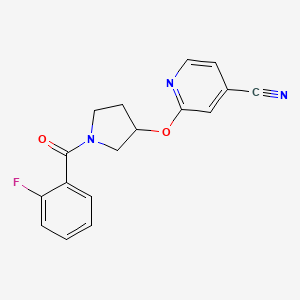
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2578152.png)

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)
